molecular formula C19H19NO2 B1604318 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone CAS No. 898789-67-8

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

Cat. No.: B1604318
CAS No.: 898789-67-8
M. Wt: 293.4 g/mol
InChI Key: KQVPSSZGWRRKNK-UHFFFAOYSA-N
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Description

The compound contains a pyrrole group, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing pyrrole rings are often colored, due to the presence of the conjugated system of electrons in the ring .

Scientific Research Applications

Structural Analysis and Molecular Properties

  • Isomorphous Structures and Exchange Rules : Studies on structurally related heterocyclic analogues, such as methyl- and chloro-substituted compounds, have revealed insights into isomorphous structures obeying the chlorine-methyl exchange rule. These findings contribute to the understanding of molecular disorder and isomorphism, which are critical for data-mining procedures and the development of new materials (Rajni Swamy et al., 2013).

  • Crystal and Molecular Structure : The synthesis and characterization of compounds through spectroscopy and X-ray diffraction (XRD) studies offer insights into their crystal and molecular structures. Such analyses are foundational for the development of new chemical entities with potential application in various fields, including materials science and drug design (Lakshminarayana et al., 2009).

Catalysis and Synthesis Applications

  • Phosphine-Catalyzed Annulation : Research demonstrates the utility of phosphine catalysis in the synthesis of dihydropyrones from aldehydes and allenoates, highlighting an efficient route toward disubstituted dihydropyrones. This method underscores the importance of catalysis in facilitating complex chemical transformations, which can be applied in synthesizing related compounds (Creech & Kwon, 2008).

Material Science and Organic Electronics

  • Synthesis and Antimicrobial Activity : The creation of novel pyrazoline derivatives and their evaluation for antimicrobial activity represents a significant application in the development of new therapeutic agents. This type of research is crucial for identifying compounds that can serve as leads for the development of antibiotics and other antimicrobial materials (Kumar et al., 2012).

  • Corrosion Inhibition : Pyrazole derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating significant potential in material protection. This research is vital for industries looking to improve the longevity and performance of metallic structures and components (Yadav et al., 2015).

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18-9-5-8-17(13-18)19(21)16-7-4-6-15(12-16)14-20-10-2-3-11-20/h2-9,12-13H,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPSSZGWRRKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643468
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-67-8
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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